molecular formula C36H84N10O38S5 B8081766 Tobramycinsulfate

Tobramycinsulfate

Cat. No.: B8081766
M. Wt: 1425.4 g/mol
InChI Key: NZKFUBQRAWPZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

Tobramycin sulfate originated from the nebramycin complex, a group of antibiotics isolated in 1967 by Eli Lilly researchers from Streptomyces tenebrarius found in Mexican soil. Among the nebramycin factors, factor 6 exhibited superior antibacterial activity, leading to its designation as tobramycin. The sulfate salt formulation was developed to enhance solubility and stability, with FDA approval granted in 1975 for systemic and ophthalmic use. Its inclusion on the World Health Organization’s List of Essential Medicines underscores its global therapeutic importance.

Chemical Structure and Classification

Tobramycin sulfate ($$C{18}H{37}N5O9 \cdot H2SO4$$) is a pseudotrisaccharide comprising a 2-deoxystreptamine ring linked to two aminosugars: 3-amino-3-deoxy-α-D-glucopyranose and 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranose. The sulfate component ($$H2SO4$$) forms a stable ionic bond with the aminoglycoside, yielding a water-soluble compound suitable for parenteral and inhaled formulations.
Figure 1: Chemical structure of tobramycin sulfate. The sulfate group enhances aqueous solubility while maintaining antimicrobial potency.

Regulatory Status and Pharmacopeial Standards

The United States Pharmacopeia (USP) specifies rigorous quality controls for tobramycin sulfate, including tests for potency (≥99% HPLC purity), water content (<6.5%), and sulfate ion equivalence. The European Pharmacopoeia and Japanese Pharmaceutical Codex maintain comparable standards, ensuring global consistency in manufacturing. Recent USP revisions (2022) expanded allowable water content parameters to accommodate batch variability while preserving stability.

Properties

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKFUBQRAWPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H84N10O38S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tobramycinsulfate involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions that may include steps such as cyclization, substitution, and condensation. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include the use of catalysts, controlled temperatures, and pressures to achieve the desired chemical transformation.

Chemical Reactions Analysis

Types of Reactions

Tobramycinsulfate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups.

Scientific Research Applications

Respiratory Infections

Tobramycin sulfate is particularly effective in treating chronic infections caused by Pseudomonas aeruginosa in patients with cystic fibrosis. It is administered via inhalation, allowing for high local concentrations in the lungs while minimizing systemic exposure .

Systemic Infections

Tobramycin is used to treat various serious bacterial infections, including:

  • Septicemia : Effective against bloodstream infections caused by susceptible organisms.
  • Urinary Tract Infections : Particularly complicated cases due to Gram-negative bacteria.
  • CNS Infections : Utilized in treating conditions like meningitis when caused by susceptible strains .

Ocular Infections

Topical formulations of tobramycin sulfate are approved for treating external ocular infections caused by susceptible bacteria, making it a valuable option for ophthalmic applications .

Combination Therapy

Tobramycin is often used in combination with beta-lactam antibiotics to enhance efficacy against certain pathogens, leveraging synergistic effects especially in severe infections such as endocarditis .

Pharmacokinetics

Tobramycin sulfate exhibits variable pharmacokinetics based on the route of administration:

  • Intravenous Administration : Rapid absorption with peak serum concentrations achieved within 30 to 90 minutes. Therapeutic levels are typically maintained between 4 to 6 µg/mL.
  • Inhalation : High concentrations are reached in sputum, which is crucial for treating respiratory infections in cystic fibrosis patients .
  • Renal Excretion : Primarily eliminated through glomerular filtration; monitoring serum levels is essential, especially in patients with renal impairment .

Study on Efficacy in Cystic Fibrosis

A comprehensive study involving over 3,500 patients demonstrated that inhaled tobramycin significantly improved lung function and reduced the frequency of pulmonary exacerbations related to Pseudomonas aeruginosa infections. The overall response rate was satisfactory in more than 86% of cases .

Ocular Infection Treatment

Clinical trials have shown that topical tobramycin effectively resolves bacterial conjunctivitis and keratitis with minimal adverse effects. A notable case involved a pediatric patient who exhibited complete resolution of symptoms after a two-week treatment regimen .

Summary Table of Applications

Application AreaDescriptionRoute of Administration
Respiratory InfectionsTreatment for chronic Pseudomonas aeruginosa infections in cystic fibrosis patientsInhalation
Systemic InfectionsManagement of septicemia, urinary tract infections, CNS infectionsIntravenous or intramuscular
Ocular InfectionsTreatment for external ocular infections caused by susceptible bacteriaTopical
Combination TherapyUsed alongside beta-lactams for enhanced efficacy against severe infectionsVaries

Mechanism of Action

The mechanism of action of Tobramycinsulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

In Vitro Activity and Spectrum

Tobramycin sulfate exhibits a spectrum similar to other aminoglycosides (e.g., gentamicin, amikacin) but demonstrates superior activity against P. aeruginosa. For example:

  • The MIC (minimum inhibitory concentration) of tobramycin against P. aeruginosa biofilms is 4.0 µg/mL, while gentamicin sulfate shows reduced efficacy in similar biofilm models .
  • In combination with zinc sulfate (2.5 mM), tobramycin’s MIC against P. aeruginosa increases to 16 µg/mL, suggesting zinc may interfere with its uptake or binding .

Table 1: MIC Values of Aminoglycosides Against Key Pathogens

Compound P. aeruginosa (MIC, µg/mL) E. coli (MIC, µg/mL)
Tobramycin sulfate 1.0–4.0 0.5–2.0
Gentamicin sulfate 2.0–8.0 0.25–1.0
Amikacin sulfate 4.0–16.0 1.0–4.0

Data derived from

Pharmacokinetics and Formulations

  • Inhalation : Tobramycin sulfate inhalation powder (TIP) at 112 mg twice daily demonstrates pharmacokinetic equivalence to 300 mg nebulized tobramycin solution, though the dry powder inhaler (DPI) requires more steps for administration .
  • Bone Grafts : When loaded into calcium sulfate pellets, tobramycin’s elution rate depends on sampling methods. Complete buffer exchange releases 50% of the drug within 24 hours, whereas partial exchange extends release to 6 days .

Toxicity Profiles

Tobramycin sulfate shares the nephrotoxic and ototoxic risks common to aminoglycosides but shows differential acute toxicity compared to amikacin sulfate:

  • The intravenous LD₅₀ for tobramycin sulfate in rats is 154.8 mg/kg, nearly threefold lower than amikacin sulfate (437.1 mg/kg), indicating higher acute toxicity .
  • Pretreatment with calcium gluconate increases tobramycin’s LD₅₀ to 294.8 mg/kg, suggesting calcium may mitigate toxicity via competitive binding at renal or neuromuscular sites .

Table 2: Acute Toxicity of Aminoglycosides in Rats

Compound LD₅₀ (mg/kg, intravenous) LD₅₀ with Calcium Gluconate (mg/kg)
Tobramycin sulfate 154.8 294.8
Amikacin sulfate 437.1 737.1

Data from

Clinical Efficacy and Side Effects

  • Ocular Use : In corneal ulcer treatment, tobramycin and gentamicin sulfate both delay re-epithelialization, but tobramycin’s narrower Gram-negative targeting may reduce collateral damage to healing tissues .
  • Microbiome Impact : Tobramycin significantly alters gut microbiota by reducing Verrucomicrobiaceae (Gram-negative) and increasing Firmicutes (Gram-positive), whereas colistin sulfate has minimal effects .

Resistance Mechanisms

Tobramycin’s interaction with the 16S rRNA A-site is critical for its bactericidal activity. Molecular dynamics simulations reveal that rings I and II of tobramycin form hydrogen bonds and water-mediated interactions with A1492 and A1493 residues, stabilizing its binding . Resistance often arises from enzymatic modification (e.g., aminoglycoside acetyltransferases) or ribosomal mutations, which are less common in P. aeruginosa compared to Enterobacteriaceae .

Biological Activity

Tobramycin sulfate is an aminoglycoside antibiotic derived from Streptomyces tenebrarius, primarily used to treat infections caused by aerobic Gram-negative bacteria. Its biological activity is characterized by its potent bactericidal effects, particularly against Pseudomonas aeruginosa, making it a crucial therapeutic agent in clinical settings, especially for patients with cystic fibrosis.

Tobramycin exerts its antibacterial effects by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This interaction inhibits protein synthesis in two primary ways:

  • Inhibition of Initiation Complex : Tobramycin disrupts the formation of the initiation complex between mRNA and the ribosome, preventing the start of protein synthesis.
  • Induction of Misreading : It causes misreading of mRNA, leading to the incorporation of incorrect amino acids into proteins, which ultimately results in nonfunctional proteins and cell death .

Pharmacokinetics

  • Absorption : Tobramycin is rapidly absorbed when administered intramuscularly, reaching peak serum concentrations within 30 to 90 minutes. Typical therapeutic levels range from 4 to 6 µg/mL .
  • Distribution : It is widely distributed in body fluids and tissues, with significant concentrations found in the lungs, making it effective for respiratory infections .
  • Elimination : The drug is primarily eliminated by the kidneys, necessitating careful monitoring in patients with renal impairment.

Clinical Efficacy

Tobramycin sulfate has been evaluated extensively in clinical trials involving over 3,500 patients. Its efficacy has been demonstrated across various types of infections:

  • Respiratory Infections : Particularly effective against lung infections in cystic fibrosis patients.
  • Central Nervous System Infections : Effective treatment for meningitis caused by susceptible organisms.
  • Skin and Soft Tissue Infections : Shows good response rates in treating infections due to Gram-negative bacteria.
  • Urinary Tract Infections : Effective against various uropathogens.
  • Septicemia : Demonstrated efficacy in bloodstream infections caused by susceptible strains .

The overall clinical response rate exceeds 86%, with adverse effects reported in only 3.9% of cases, primarily involving renal toxicity and nervous system reactions .

Comparative Studies

Recent studies have compared inhaled tobramycin with intravenous administration, particularly for cystic fibrosis patients. Findings indicate that inhaled formulations may offer similar efficacy with potentially lower systemic toxicity. Long-term studies showed no significant changes in renal function markers (BUN and creatinine) associated with either method after extended use .

Resistance Patterns

While tobramycin is effective against many Gram-negative bacteria, resistance can develop through several mechanisms:

  • Enzymatic Modification : Bacteria can produce enzymes that modify tobramycin, rendering it ineffective.
  • Target Modification : Alterations in the ribosomal binding site can reduce drug efficacy.
  • Efflux Pumps : Some bacteria can expel tobramycin before it exerts its action .

Case Studies

  • Cystic Fibrosis Patients : A retrospective analysis of 113 patients showed that adherence to inhaled tobramycin was associated with a reduced risk of hospitalization due to pulmonary exacerbations .
  • Neonatal Sepsis : Tobramycin has been effectively used in combination therapy for treating sepsis in neonates, demonstrating significant improvements in survival rates when combined with other antibiotics .

Q & A

Q. How can researchers validate the chemical identity and purity of tobramycin sulfate in experimental preparations?

Methodological Answer:

  • HPLC and Mass Spectrometry : Use reverse-phase HPLC coupled with UV detection (λ = 230 nm) or mass spectrometry to confirm molecular weight (C₁₈H₃₇N₅O₉·H₂SO₄, MW 712.7 g/mol) and quantify purity (>98%) .
  • Pharmacopeial Standards : Compare retention times and spectral data against USP/EP reference standards for tobramycin sulfate, ensuring compliance with international pharmacopeial monographs (e.g., USP-NF, EP 11.0) .
  • Ion Chromatography : Quantify sulfate counterions via ion-exchange chromatography to verify stoichiometric consistency (typically 1:1 sulfate-to-tobramycin ratio) .

Q. What experimental conditions are critical for maintaining tobramycin sulfate stability in in vitro assays?

Methodological Answer:

  • pH and Temperature : Store solutions at pH 5.0–7.0 and 2–8°C to prevent hydrolysis. Avoid freeze-thaw cycles, as degradation products (e.g., tobramycin B) may form .
  • Light Protection : Shield solutions from UV light using amber glassware to minimize photodegradation .
  • Validation via Accelerated Stability Studies : Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and monitor potency loss using microbiological agar diffusion assays with Staphylococcus aureus ATCC 25923 .

Q. Which standardized methods are recommended for quantifying tobramycin sulfate in biological matrices?

Methodological Answer:

  • Microbiological Assays : Use Bacillus subtilis ATCC 6633 in agar diffusion assays (USP <81>), with a detection limit of 0.5 µg/mL .
  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions (m/z 468 → 163 for tobramycin) for plasma/serum quantification (LOQ: 0.1 µg/mL) .
  • Validation Parameters : Include linearity (1–50 µg/mL), intraday/interday precision (<15% RSD), and recovery (>85%) per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in tobramycin sulfate’s nephrotoxicity data across preclinical models?

Methodological Answer:

  • Model Selection : Compare rodent (e.g., Sprague-Dawley rats) vs. human proximal tubule cell (HK-2) models, noting species-specific differences in organic cation transporter (OCT2) expression impacting drug accumulation .
  • Dosing Regimens : Adjust protocols to mimic human pharmacokinetics (e.g., 5 mg/kg/day in rats vs. 10 mg/kg/day in humans) and monitor biomarkers (KIM-1, NGAL) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from 20+ studies, stratifying by model type, dose, and outcome metrics to identify confounding variables .

Q. What methodological strategies are effective for studying tobramycin sulfate’s synergy with β-lactams against multidrug-resistant Pseudomonas aeruginosa?

Methodological Answer:

  • Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) using standardized inocula (1×10⁶ CFU/mL) in cation-adjusted Mueller-Hinton broth .
  • Time-Kill Curves : Assess bactericidal activity over 24 hours with combinations (e.g., tobramycin + ceftazidime) at 0.5× and 1× MIC, quantifying log₁₀ CFU reductions .
  • Mechanistic Studies : Use RT-qPCR to measure upregulated resistance genes (aac(6')-Ib, mexXY) post-exposure .

Q. How should researchers address discrepancies in tobramycin sulfate’s bioavailability between nebulized and intravenous formulations?

Methodological Answer:

  • PK/PD Modeling : Compare AUC/MIC ratios in bronchial epithelial lining fluid (nebulized) vs. plasma (IV) using population pharmacokinetic models (NONMEM) .
  • Particle Size Analysis : Characterize nebulized droplets via laser diffraction (MMAD <5 µm for alveolar deposition) and correlate with lung tissue concentrations .
  • Cross-Study Harmonization : Standardize sampling times (0–24 hrs) and matrices (sputum vs. serum) in meta-analyses to reduce variability .

Q. What statistical approaches are optimal for analyzing tobramycin sulfate’s efficacy in heterogeneous biofilm models?

Methodological Answer:

  • Confocal Microscopy with COMSTAT : Quantify biofilm biomass reduction using SYTO 9/propidium iodide staining and analyze via mixed-effects models to account for inter-biofilm variability .
  • Machine Learning : Apply random forest algorithms to identify predictors (e.g., EPS composition, antibiotic penetration) of treatment success in 3D-printed P. aeruginosa biofilms .
  • Power Analysis : Use G*Power to determine sample sizes (n ≥30 biofilms/group) for detecting 50% biomass reduction (α=0.05, β=0.2) .

Data Presentation Guidelines

  • Tables : Format HPLC validation data in Word tables (Roman numerals), including retention times, RSDs, and LOQs .
  • Figures : Use color-coded scatterplots for PK/PD correlations and annotate with 95% confidence intervals .
  • Supplementary Data : Include raw LC-MS/MS chromatograms and biofilm images in appendices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.